molecular formula C24H18N4O3 B5955607 2-{2-[3-(6-METHYLPYRIDIN-2-YL)-4-OXOQUINAZOLIN-2-YL]ETHYL}ISOINDOLE-1,3-DIONE

2-{2-[3-(6-METHYLPYRIDIN-2-YL)-4-OXOQUINAZOLIN-2-YL]ETHYL}ISOINDOLE-1,3-DIONE

Cat. No.: B5955607
M. Wt: 410.4 g/mol
InChI Key: FFIWNKOKMMLESV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[3-(6-METHYLPYRIDIN-2-YL)-4-OXOQUINAZOLIN-2-YL]ETHYL}ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of isoindoline-1,3-diones These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[3-(6-METHYLPYRIDIN-2-YL)-4-OXOQUINAZOLIN-2-YL]ETHYL}ISOINDOLE-1,3-DIONE typically involves a multi-step process. One common approach is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold. The reaction conditions often include the use of organic solvents such as toluene and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{2-[3-(6-METHYLPYRIDIN-2-YL)-4-OXOQUINAZOLIN-2-YL]ETHYL}ISOINDOLE-1,3-DIONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the isoindoline ring, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various reduced forms of the isoindoline-1,3-dione scaffold.

Scientific Research Applications

2-{2-[3-(6-METHYLPYRIDIN-2-YL)-4-OXOQUINAZOLIN-2-YL]ETHYL}ISOINDOLE-1,3-DIONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a therapeutic agent due to its biological activity.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of cancer and microbial infections.

    Industry: Utilized in the production of dyes, colorants, and polymer additives.

Mechanism of Action

The mechanism of action of 2-{2-[3-(6-METHYLPYRIDIN-2-YL)-4-OXOQUINAZOLIN-2-YL]ETHYL}ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Thalidomide: Another isoindoline-1,3-dione derivative with significant biological activity.

    Lenalidomide: A derivative of thalidomide with enhanced therapeutic properties.

    Pomalidomide: Similar to lenalidomide, used in the treatment of multiple myeloma.

Uniqueness

2-{2-[3-(6-METHYLPYRIDIN-2-YL)-4-OXOQUINAZOLIN-2-YL]ETHYL}ISOINDOLE-1,3-DIONE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a quinazoline and isoindoline-1,3-dione scaffold makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[2-[3-(6-methylpyridin-2-yl)-4-oxoquinazolin-2-yl]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O3/c1-15-7-6-12-20(25-15)28-21(26-19-11-5-4-10-18(19)24(28)31)13-14-27-22(29)16-8-2-3-9-17(16)23(27)30/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFIWNKOKMMLESV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)CCN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.